Cas no 5328-73-4 ((e)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one)
5328-73-4 structure
Product Name:(e)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
CAS 번호:5328-73-4
MF:C15H11ClO
메가와트:242.700243234634
CID:1581916
PubChem ID:95326
Update Time:2025-04-21
(e)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one 화학적 및 물리적 성질
이름 및 식별자
-
- (E)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
- 3-(3-chloro-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
- 3-(3-chloro-phenyl)-1-phenyl-propenone
- AC1Q3I0V
- Ambcb7726271
- 3-(3-chlorophenyl)-1-phenylpropenone
- phenyl m-chlorostyryl ketone
- 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(3-chlorophenyl)-1-phenylprop-2-enone
- 1-Phenyl-3-(m-chlor-phenyl)-pyrazol-4-aldehyd
- 3-chlorochalcone
- AC1LJMN1
- 4-chlorobenzalacetophenone
- CTK4H6940
- AG-F-27968
- 3ChloroChalcone
- MLS002637603
- Chalcone, 3-chloro-
- NSC170288
- BDBM50134798
- NSC636925
- UNII-9DR6H3L4F7
- m-Chlorochalcone
- (E)-3-(3-chlorophenyl)-1-phenyl-prop-2-en-1-one
- 5328-73-4
- SCHEMBL658683
- 1-Phenyl-3-m-chlorophenyl-propenone
- CHEMBL2377627
- m-Chlorostyryl phenyl ketone
- MFCD00028448
- NSC-170288
- AKOS002110551
- (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one
- 9DR6H3L4F7
- DTXSID501243860
- 3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one
- 22966-13-8
- AI3-17990
- (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one #
- NSC-1990
- 7J-514S
- XBFMSIZYORSEPA-MDZDMXLPSA-N
- NSC 636925
- 2-Propen-1-one, 3-(3-chlorophenyl)-1-phenyl-
- NSC-636925
- 2-(3-CHLOROBENZYLIDENE)ACETOPHENONE
- 3-Chlorostyryl phenyl ketone
- (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one
- NSC1990
- (e)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
-
- 인치: 1S/C15H11ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H
- InChIKey: XBFMSIZYORSEPA-UHFFFAOYSA-N
- 미소: ClC1=CC=CC(=C1)C=CC(C1C=CC=CC=1)=O
계산된 속성
- 정밀분자량: 242.04993
- 동위원소 질량: 242.0498427g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 3
- 복잡도: 279
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 1
- 소수점 매개변수 계산 참조값(XlogP): 3.7
- 토폴로지 분자 극성 표면적: 17.1Ų
실험적 성질
- PSA: 17.07
- LogP: 4.23610
(e)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one 관련 문헌
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
5328-73-4 ((e)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one) 관련 제품
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
추천 공급업체
Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량
Beyond Pharmaceutical Co., Ltd
골드 회원
중국 공급자
시약
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
대량
Hangzhou Cedareal Technology Co., Ltd.
골드 회원
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량